molecular formula C11H11BrO B3037923 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 67159-85-7

5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3037923
CAS No.: 67159-85-7
M. Wt: 239.11 g/mol
InChI Key: MVIGYOCYIUJCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H11BrO. It is a brominated derivative of 2,3-dihydro-1H-inden-1-one, characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually purified through recrystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

IUPAC Name

5-bromo-3,3-dimethyl-2H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-11(2)6-10(13)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIGYOCYIUJCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C1C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241664
Record name 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67159-85-7
Record name 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67159-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Bromo-1,1-dimethyl-indan 8g (4 g, 17.8 mmol) was dissolved in 40 mL of anhydrous dichloromethane, followed by addition of chromium oxide (280 mg, 1.8 mmol) and slowly dropwise addition of tert-butyl hydroperoxide (19 mL, 190 mmol). The reaction system was sealed and stirred overnight at room temperature after the reaction solution was crimson and the generated gas was released. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was diluted with 50 mL of water and extracted with dichloromethane (100 mL×3). The combined organic extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to obtain the title compound 5-bromo-3,3-dimethyl-indan-1-one 19a (3.5 g, 82.3%) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
280 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following a procedure similar to that for the preparation of 6-bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one (Compound 3) while using 6-bromo-1,1-dimethyl-indan (Compound 11, 2.45 g, 10.9 mmol) as the starting material afforded the title compound (1.95 g, 75% yield) as a white solid:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Synthesis routes and methods III

Procedure details

To a solution of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-indene (3.6 g, 16 mmol) in acetic acid (50 mL) was added to a solution of CrO3 (9.6 g, 96.0 mmol) in 50% aqueous acetic acid (50 mL). This solution was heated for 3 h at 60° C. At completion, the reaction mixture was quenched by the addition of isopropanol (20 mL). The quenched reaction was partitioned between EtOAc (200 mL) and a 0.25 M aqueous NaOH (100 mL). The layers were separated and the organics were extracted with EtOAc (2×100 mL). The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated. After purification by flash chromatography over silica gel (50% EtOAc/hexanes eluent), 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (2.91 g, 76% yield) was isolated as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.65 (s, 1H), 7.47-7.58 (m, 2H), 2.58 (s, 2H), 1.42 (s, 6H); MS (EI) m/z=240.1 [M+1]+.
Quantity
3.6 g
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
Reactant of Route 3
5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
Reactant of Route 4
5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
Reactant of Route 5
5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
Reactant of Route 6
5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.